Product packaging for 2,3-Dichloroquinolin-8-ol(Cat. No.:CAS No. 37396-44-4)

2,3-Dichloroquinolin-8-ol

Cat. No.: B11888802
CAS No.: 37396-44-4
M. Wt: 214.04 g/mol
InChI Key: XDONNFGLKABZET-UHFFFAOYSA-N
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Description

Contextualization within Quinoline (B57606) Derivatives Chemistry

Quinoline, a bicyclic heterocyclic compound, serves as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. scispace.comrroij.com Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. worktribe.comnih.govmdpi.com The functionalization of the quinoline ring at various positions allows for the fine-tuning of its chemical and biological properties, making it a focal point for synthetic and medicinal chemists. worktribe.com

Overview of Dichloroquinolin-8-ol Isomers and their Academic Significance

The academic significance of dichloroquinolin-8-ol isomers is heavily skewed towards specific substitution patterns, most notably the 5,7-dichloro isomer. This isomer, a key component of the antimicrobial agent halquinol, has been extensively studied for its biological activities. researchgate.netsci-hub.ru In contrast, detailed research findings on other isomers, including 2,3-dichloroquinolin-8-ol, are sparse in publicly accessible scientific literature. The focus on isomers like 5,7-dichloroquinolin-8-ol is largely driven by their established biological applications. nih.govresearchgate.net

While commercial suppliers list this compound, providing basic data such as its CAS number (37396-44-4) and molecular formula (C9H5Cl2NO), in-depth academic studies detailing its synthesis, characterization, and potential applications are limited. bldpharm.comsmolecule.com

Research Landscape and Emerging Areas for Dichloroquinolin-8-ol Compounds

The current research landscape for dichloroquinolin-8-ol compounds is dominated by investigations into isomers with known biological efficacy. Emerging areas of research for quinoline derivatives in general include the development of novel anticancer agents, treatments for neurodegenerative diseases, and advanced materials for electronics. nih.govnih.govmdpi.com However, the role of this compound in these emerging fields is yet to be established due to the lack of focused research. The synthesis of quinoline derivatives can be achieved through various methods, including cyclization reactions, but specific, optimized protocols for the synthesis of this compound are not well-documented in research literature. smolecule.com

The potential for this compound to contribute to these or other areas of scientific inquiry remains an open question, pending dedicated investigation into its synthesis and properties. The current body of evidence suggests that it is a chemical entity with untapped potential, awaiting exploration by the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B11888802 2,3-Dichloroquinolin-8-ol CAS No. 37396-44-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37396-44-4

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

2,3-dichloroquinolin-8-ol

InChI

InChI=1S/C9H5Cl2NO/c10-6-4-5-2-1-3-7(13)8(5)12-9(6)11/h1-4,13H

InChI Key

XDONNFGLKABZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C(N=C2C(=C1)O)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for Dichloroquinolin 8 Ol and Its Analogues

Approaches to the Dichloroquinolin-8-ol Scaffold

The fundamental structure of 2,3-dichloroquinolin-8-ol can be assembled through several strategic pathways. These include linear syntheses starting from simpler precursors and direct functionalization of a pre-formed quinoline (B57606) ring.

Multi-step synthesis provides a reliable method for constructing specifically substituted quinolines. A notable route for preparing a related compound, 2,3-dichloroquinoline, involves a three-step sequence starting from the commercially available 3-bromoquinoline. tandfonline.com This process highlights the utility of N-oxide intermediates in quinoline chemistry.

Quinoline N-oxides are versatile precursors for functionalization at various positions, particularly C-2 and C-8, often under mild reaction conditions. researchgate.netsioc-journal.cn The N-oxide group can act as a directing group, facilitating regioselective C-H activation and subsequent introduction of functional groups like amides. researchgate.netresearchgate.net

Direct halogenation of the quinoline core is a primary strategy for introducing chloro-substituents. The regioselectivity of halogenation is highly dependent on the reaction conditions and the directing influence of existing substituents on the quinoline ring. For instance, the 8-amido group is a well-established bidentate directing group that facilitates C-H functionalization at other positions on the quinoline scaffold. mdpi.com

Modern, metal-free halogenation methods offer an operationally simple and economical route. A protocol for the C5–H halogenation of 8-substituted quinoline derivatives uses trihaloisocyanuric acid as the halogen source. rsc.orgresearchgate.net This reaction proceeds at room temperature under air and demonstrates high regioselectivity, providing the C5-halogenated product exclusively in good to excellent yields. rsc.orgresearchgate.net This method is compatible with various functional groups at the 8-position, including ethers (alkoxy quinolines) and amides. rsc.org For example, quinolin-8-ol can undergo this procedure for C5-mono- and C5,C7-dichlorination. rsc.org

Iron-catalyzed halogenation presents an alternative, environmentally friendly approach. Iron(III) can catalyze the C5-H halogenation of 8-amidoquinolines in water at room temperature, using N-halosuccinimides (NXS) or elemental halogens (X₂) as the halogen source. mdpi.com The reaction is believed to involve a single electron transfer (SET) mechanism, with the 8-amido group acting as a crucial directing group for the transformation. mdpi.com

Table 2: Examples of Quinoline Halogenation Conditions

Method Catalyst/Reagent Position(s) Halogenated Key Features Reference
Metal-Free Halogenation Trihaloisocyanuric acid (TCCA) C5 and/or C7 Metal-free, room temperature, high regioselectivity for 8-substituted quinolines. rsc.org, researchgate.net
Iron-Catalyzed Halogenation Fe(III), NXS or X₂ C5 Environmentally friendly (uses water as solvent), effective for 8-amidoquinolines. mdpi.com
From 4-hydroxy-2-quinolone Phosphorus oxychloride C2, C4 "One-pot" synthesis to produce 2,4-dichloroquinolines. rsc.org

Contemporary synthetic chemistry has embraced techniques that offer enhanced control, efficiency, and safety, such as the use of organometallic reagents and flow chemistry. vapourtec.comresearchgate.net

Organometallic reagents, particularly mixed lithium-magnesium compounds like TMPMgCl•LiCl (TMP = 2,2,6,6-tetramethylpiperidide), are powerful tools for the regioselective functionalization of heteroaromatic rings. worktribe.com This reagent can be used for the direct magnesiation of chloroquinolines at specific positions (e.g., C4 and C8), which can then be quenched with various electrophiles to introduce a wide range of functional groups, including aldehydes, nitriles, and chalcogens. worktribe.com

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages. nih.govmdpi.com These benefits include precise control over reaction parameters like temperature and time, superior heat and mass transfer, and enhanced safety when handling hazardous or unstable intermediates. vapourtec.comnih.gov The synthesis of active pharmaceutical ingredients and other complex molecules often involves multi-step sequences that can be streamlined using "telescoped" flow processes, where the output of one reactor is fed directly into the next. mdpi.com This approach is particularly well-suited for reactions involving highly reactive organometallic intermediates, such as those used in halogen-lithium exchange reactions, which are common in the functionalization of aromatic systems. vapourtec.comnih.gov

Synthesis of Dichloroquinolin-8-ol Derivatives

Once the core dichloroquinolin-8-ol scaffold is obtained, it can be further elaborated to produce a diverse library of analogues. These modifications can involve the introduction of side chains or alterations to the quinoline ring itself.

The hydroxyl group at the 8-position of the quinoline ring is a prime site for derivatization. For instance, new platinum(II) complexes have been synthesized containing a 5,7-dichloroquinolin-8-olato ligand. nih.gov The synthesis involves reacting a precursor platinum complex with 5,7-dichloroquinolin-8-ol to create the final product, demonstrating how the -OH group can be used to chelate to a metal center. nih.gov

Another common strategy involves the synthesis of analogues with varied side chains attached to the quinoline nucleus, often at an amino group. While not specific to this compound, the principles are broadly applicable. For example, extensive research on chloroquine (B1663885) analogues involves the synthesis of derivatives with systematically varied side chain lengths and terminal amino group substitutions. nih.govresearchgate.net These syntheses typically involve reacting a dichloroquinoline, such as 4,7-dichloroquinoline (B193633), with a suitable diamine or amino alcohol in a nucleophilic substitution reaction. nih.govasm.org This approach allows for the systematic exploration of structure-activity relationships by modifying the length, flexibility, and basicity of the side chain. nih.gov

Table 3: Examples of Synthesized Quinoline Derivatives with Side-Chain Modifications

Quinoline Core Attached Side Chain/Group Synthetic Strategy Reference
5,7-Dichloroquinolin-8-ol Platinum(II)-eugenol complex Chelation via 8-olato and quinoline nitrogen nih.gov
7-Chloroquinoline Varied N-alkylpiperazines Fusion of 4,7-dichloroquinoline with chiral amines derived from amino acids asm.org
7-Chloroquinoline Varied α,ω–alkanediols Consecutive nucleophilic displacements on 4,7-dichloroquinoline nih.gov
Quinoline 2-[(Quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines followed by hydrolysis researchgate.net

Modifying the fundamental quinoline ring system offers another avenue for creating structural diversity. These strategies can involve changing the oxidation state of the ring or adding new cyclic structures.

One approach is the dearomatization of the quinoline ring. For example, 1,2-dihydroquinolines can undergo hydroboration reactions, and subsequent transformations can lead to tetrahydroquinoline structures. acs.org Ring distortion strategies can also be employed to dramatically reorganize the core structure. The addition of Grignard reagents (e.g., isoamylmagnesium bromide or phenylmagnesium chloride) to a quinoline can result in nucleophilic addition to the ring, leading to complex, polycyclic structures. nih.gov

Furthermore, C-H functionalization provides a powerful tool for modifying the quinoline ring at various positions with high efficiency and selectivity. rsc.org By choosing the appropriate catalyst, directing group, and reaction conditions, researchers can introduce a wide array of functional groups onto the quinoline scaffold, significantly expanding its chemical versatility. rsc.org

Structural Elucidation and Spectroscopic Characterization of Dichloroquinolin 8 Ol Compounds

Advanced Spectroscopic Analyses

Spectroscopic techniques provide detailed information about the molecular framework, functional groups, and electronic environment of a molecule.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. The analysis of the vibrational spectra of quinoline (B57606) derivatives, supported by theoretical calculations like Density Functional Theory (DFT), allows for the unambiguous characterization of their primary vibrational bands. researchgate.net

For chloro-substituted quinolin-8-ol compounds, specific vibrational modes are of particular interest. The hydroxyl group (-OH) typically exhibits a strong absorption in the 3550–3700 cm⁻¹ region. researchgate.net The C-Cl stretching vibrations are also characteristic and, for related compounds like 4,7-dichloroquinoline (B193633), a band attributed to δ(CCl) has been identified around 1090 cm⁻¹. researchgate.net The quinoline ring itself presents a series of characteristic C=C and C=N stretching vibrations. In derivatives of 8-hydroxyquinoline (B1678124), bands in the range of 1640 to 1400 cm⁻¹ are assigned to C=C vibrations. researchgate.net DFT calculations on 5,7-dichloroquinolin-8-ol have been used to assign vibrational frequencies, showing good agreement between observed and calculated spectra. researchgate.neticm.edu.pl

Table 1: Expected Characteristic Vibrational Frequencies for Dichloroquinolin-8-ol Compounds

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H Stretch 3550 - 3700 IR
C-H Stretch (Aromatic) 3000 - 3100 IR, Raman
C=C / C=N Stretch (Ring) 1400 - 1640 IR, Raman
O-H Bend ~1580 IR, Raman

Note: The exact positions of the peaks can be influenced by the specific substitution pattern and intermolecular interactions in the solid state.

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and electronic environment of each atom can be determined. nih.gov

For a compound like 2,3-dichloroquinolin-8-ol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline ring system. The protons on the carbocyclic ring (positions 5, 6, and 7) and the pyridine (B92270) ring (position 4) would appear as separate multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl group. The hydroxyl proton itself would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbons bonded to chlorine atoms (C2 and C3) would be significantly downfield-shifted. Similarly, the carbon attached to the hydroxyl group (C8) would also show a characteristic downfield shift. The large range of ¹³C chemical shifts allows for the clear resolution of signals for each carbon in the quinoline core. nih.gov While specific data for the 2,3-dichloro isomer is not detailed in the provided sources, analysis of related structures like 5,7-dichloroquinolin-8-ol and 4,8-dichloroquinoline (B1582372) confirms these general principles. researchgate.netspectrabase.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Nucleus Predicted Chemical Shift (ppm) Notes
¹H (Aromatic) 7.0 - 9.0 The exact shifts and coupling patterns depend on the proton's position relative to the chloro and hydroxyl substituents.
¹H (O-H) Variable (solvent dependent) Often appears as a broad singlet.

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption spectra of 8-hydroxyquinoline and its derivatives are characterized by absorption bands corresponding to π-π* and n-π* transitions within the quinoline ring. researchgate.netnih.gov The most stable form of 8-hydroxyquinoline involves an intramolecular hydrogen bond between the hydroxyl proton and the ring nitrogen atom, which influences its electronic spectrum. nih.gov

Substitution on the quinoline ring with halogen atoms can cause shifts in the absorption maxima. Electron-withdrawing groups like chlorine can lead to bathochromic (red) or hypsochromic (blue) shifts depending on their position and interaction with the chromophore. For instance, studies on various 8-hydroxyquinoline derivatives show that the absorption spectra are dependent on both the solvent and the nature of the substituents. nih.gov In related compounds, absorption peaks are typically observed in the range of 230-380 nm. researchgate.netresearchgate.net

Crystallographic and Solid-State Characterization

While spectroscopic methods provide data on the molecular level, X-ray crystallography offers definitive proof of the three-dimensional arrangement of atoms in the solid state. mkuniversity.ac.innih.gov

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic coordinates, bond lengths, and bond angles of a crystalline compound. mkuniversity.ac.inmdpi.com Although the crystal structure for this compound is not available in the cited literature, the structure of the related isomer, 5,7-dichloroquinolin-8-ol, provides a valuable model for this class of compounds. nih.gov

The analysis of 5,7-dichloroquinolin-8-ol revealed that it crystallizes in the monoclinic space group P2₁/c. nih.gov Such studies confirm the planarity of the quinoline ring system and provide exact measurements of the bond lengths and angles, which are influenced by the electronic effects of the chloro and hydroxyl substituents. This technique is also crucial for determining the structure of metal complexes involving these ligands, where the quinolin-8-ol derivative coordinates to a central metal atom via its nitrogen and oxygen atoms. mdpi.com

Table 3: Crystallographic Data for the Related Compound 5,7-Dichloroquinolin-8-ol

Parameter Value
Chemical Formula C₉H₅Cl₂NO
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 15.5726 (3)
b (Å) 3.8062 (1)
c (Å) 16.1269 (3)
β (°) 118.029 (1)
Volume (ų) 843.76 (3)
Z 4

Data obtained at a temperature of 123 K. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions, which dictate the material's bulk properties. mdpi.comrsc.org X-ray diffraction data is essential for analyzing these interactions, such as hydrogen bonds and π-π stacking. mdpi.com

Conformational Analysis Studies

The conformational landscape of dichloroquinolin-8-ol compounds, much like other 8-hydroxyquinoline derivatives, is predominantly dictated by the orientation of the hydroxyl group relative to the quinoline ring's nitrogen atom. This arrangement facilitates the formation of a crucial intramolecular hydrogen bond, which significantly influences the molecule's geometry and stability.

Research indicates that 8-hydroxyquinoline can exist in different conformational states, often described as cis-trans isomerism, arising from the rotation around the C-O bond. rsc.org The key feature is an intramolecular hydrogen bond between the hydroxyl proton and the pyridinic nitrogen, which forms a stable five-membered ring. rsc.org This interaction is a defining characteristic of the molecule's preferred conformation. The presence of this bond is confirmed by infrared spectroscopy, which shows a notable shift of the O-H stretching frequency to lower values compared to an unbonded hydroxyl group. rsc.org

Computational studies, employing methods like Density Functional Theory (DFT), have been instrumental in exploring the energetics of these conformations. nih.govresearchgate.net Such calculations allow for the determination of the most stable conformer by minimizing the molecule's energy. nih.gov For the parent 8-hydroxyquinoline, theoretical studies have explored different potential structures: one with the intramolecular OH···N hydrogen bond, another where this bond is broken, and a tautomeric form with the hydrogen atom attached to the nitrogen. researchgate.net These studies consistently identify the hydrogen-bonded conformation as the most stable.

X-ray crystallography provides definitive insights into the solid-state conformation of these molecules. A detailed structural analysis of 5,7-dichloroquinolin-8-ol reveals that the molecule is essentially planar. nih.gov In the crystalline state, the hydroxyl group acts as a hydrogen-bond donor not only within the molecule but also to the nitrogen atom of a neighboring molecule, resulting in the formation of a hydrogen-bonded dimer. nih.gov This intermolecular interaction demonstrates how crystal packing forces can influence local geometry, although the fundamental planarity of the individual molecule is maintained. researchgate.netnih.gov The dihedral angles within the 8-hydroxyquinoline ring system are typically close to 0° or 180°, confirming a largely planar structure. researchgate.net

The stability of a given conformer is determined by the energy barrier to rotation around specific bonds, such as the C-O bond of the hydroxyl group. nih.gov While specific rotational barrier energies for this compound are not extensively detailed in the available literature, studies on related substituted aromatic molecules show that these barriers can be quantified using computational methods. youtube.com The magnitude of the rotational barrier is influenced by factors such as steric hindrance and electronic effects from substituents on the quinoline ring. nih.gov For instance, the dihedral angle between the quinoline ring and other parts of a larger molecular assembly can vary significantly, as seen in a rhodium complex of an 8-hydroxyquinoline derivative where the angle between the Cp* and 8-hydroxyquinoline ring planes was found to be 57.6°. mdpi.com

Detailed crystallographic data for 5,7-dichloroquinolin-8-ol provides precise measurements of its molecular geometry, underscoring its conformational characteristics.

Table 1: Crystal Data and Structure Refinement for 5,7-Dichloroquinolin-8-ol

ParameterValue
Empirical FormulaC₉H₅Cl₂NO
Formula Weight (Mᵣ)214.04
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.5726 (3)
b (Å)3.8062 (1)
c (Å)16.1269 (3)
β (°)118.029 (1)
Volume (V) (ų)843.76 (3)
Z4
Temperature (K)123
RadiationMo Kα
Final R indices [I > 2σ(I)]R₁ = 0.040
R indices (all data)wR₂ = 0.112

Data sourced from Acta Crystallographica Section E. nih.gov

Table 2: Selected Bond Lengths for 5,7-Dichloroquinolin-8-ol

AtomsLength (Å)
Cl1—C71.7337 (19)
Cl2—C51.7412 (19)
O1—C81.346 (2)
N1—C91.318 (2)
N1—C11.365 (2)

Data sourced from Acta Crystallographica Section E. nih.gov

Computational and Theoretical Investigations of Dichloroquinolin 8 Ol

Quantum Chemical Modeling

Quantum chemical modeling provides deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods are crucial for understanding the fundamental nature of chemical compounds.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies on 2,3-dichloroquinolin-8-ol have been identified. Such calculations would typically be used to determine the optimized molecular geometry, vibrational frequencies, HOMO-LUMO energy gap, and the distribution of electron density and electrostatic potential. This information is vital for predicting the molecule's reactivity and potential interaction sites.

High-Level Ab Initio Methods (e.g., MP2)

Information regarding the application of high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), to this compound is not available. These methods incorporate electron correlation to a higher degree than standard DFT, providing more accurate energy calculations and descriptions of non-covalent interactions, albeit at a greater computational cost.

Semi-Empirical Computational Approaches (e.g., Sparkle/PM3)

There are no available studies that employ semi-empirical computational approaches like Sparkle/PM3 specifically for this compound. These methods are faster than DFT and ab initio techniques and are often used for larger molecular systems or for high-throughput screening, though they are generally less accurate.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a detailed picture of conformational changes and interactions with the environment.

Conformational Dynamics and Energy Landscapes

There is no published research on the conformational dynamics or the potential energy landscapes of this compound. These studies would reveal the molecule's flexibility, stable conformations, and the energy barriers between them, which are important for understanding its biological activity and physical properties.

Solvent Effects and Continuum Models

Specific investigations into the influence of different solvents on the properties of this compound using continuum models are not found in the literature. Such studies are essential for understanding the behavior of the compound in solution, as solvent can significantly alter a molecule's conformation, stability, and reactivity.

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on the chemical compound “this compound.” The search for specific data regarding the synthesis, characterization, chemical properties, applications, and computational investigations of this particular isomer did not yield sufficient information to create a thorough and scientifically accurate article as per the provided outline.

The vast majority of published research focuses on other isomers of dichloroquinolin-8-ol, most notably 5,7-dichloroquinolin-8-ol , a well-documented component of the antimicrobial agent Halquinol. Information is also available for other derivatives such as 4,7-dichloroquinoline (B193633) and various monochlorinated quinolinols.

Generating content using data from these other isomers would be scientifically inaccurate and would not adhere to the strict instruction to focus solely on this compound. Therefore, to maintain scientific integrity and adhere to the user's specific request, the article cannot be produced at this time due to the lack of specific research data for the target compound.

Coordination Chemistry and Metal Complexation of Dichloroquinolin 8 Ol Ligands

Dichloroquinolin-8-ol as a Chelating Ligand

Substituted 8-hydroxyquinolines (8HQ) are classic examples of bidentate chelating agents. The introduction of chlorine atoms onto the quinoline (B57606) ring, such as in 5,7-dichloroquinolin-8-ol, modulates the ligand's properties, including its lipophilicity and the electron density on the donor atoms, which in turn affects its coordination behavior with metal ions. tandfonline.comguidechem.comresearchgate.net

The fundamental design of dichloroquinolin-8-ol as a ligand is based on the parent 8-hydroxyquinoline (B1678124) scaffold. This structure contains two key donor sites: the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position. researchgate.net Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the heterocyclic nitrogen atom form a stable five-membered chelate ring with a metal ion. nih.gov This bidentate (N,O) coordination is the predominant binding mode for this class of ligands. dovepress.comnih.gov

The chlorine substituents at the 5 and 7 positions are electron-withdrawing groups. solubilityofthings.com These substitutions can influence the pKa of the hydroxyl group and the basicity of the nitrogen atom, thereby affecting the stability constants of the metal complexes formed. Furthermore, the presence of halogens is known to increase the lipophilicity of the molecule, which can influence the solubility and biological activity of both the free ligand and its metal complexes. researchgate.net

The planar and rigid nature of the quinoline ring system in dichloroquinolin-8-ol ligands plays a significant role in determining the geometry of the resulting metal complexes. The bite angle of the N,O-chelate is relatively fixed, which imposes geometric constraints on the coordination sphere of the metal center.

Depending on the metal ion's preferred coordination number and geometry, one or more dichloroquinolin-8-ol ligands can coordinate. For instance, with octahedral metal centers, three ligands can coordinate to form a neutral complex of the type M(L)3. In the case of square planar metals like Pd(II) or Pt(II), two ligands typically coordinate to form M(L)2 complexes. The steric bulk of the chlorine atoms can also influence the packing of the complexes in the solid state and may prevent the formation of certain higher-coordinate structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with dichloroquinolin-8-ol ligands generally involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The resulting complexes are typically characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, infrared (IR) and UV-Vis spectroscopy, and elemental analysis.

Lanthanide ions are known to form complexes with 5,7-dichloroquinoline-8-ol (H-ClQ). A series of isostructural lanthanide complexes have been synthesized and characterized. nih.gov The general synthetic route involves the reaction of a lanthanide salt with H-ClQ in a solvent mixture like ethanol (B145695) and water.

Research has shown the formation of complexes with the general formula [Ln(ClQ)3(H2O)2], where the central lanthanide ion is coordinated by three deprotonated 5,7-dichloroquinoline-8-ol anions and two water molecules. nih.gov These complexes demonstrate the typical N,O-bidentate coordination of the ligand.

Table 1: Composition of Synthesized Lanthanide(III) Complexes with 5,7-dichloroquinoline-8-ol

Complex Number Lanthanide Ion (Ln) Molecular Formula of the Complex Core
1 Samarium (Sm) [Sm(C9H4Cl2NO)3(H2O)2]
2 Europium (Eu) [Eu(C9H4Cl2NO)3(H2O)2]
3 Terbium (Tb) [Tb(C9H4Cl2NO)3(H2O)2]
4 Holmium (Ho) [Ho(C9H4Cl2NO)3(H2O)2]

Data sourced from a study on isostructural lanthanide complexes. nih.gov

Characterization of these complexes confirms the coordination of the ligand to the metal center. For example, in the IR spectrum, the disappearance of the O-H stretching band of the free ligand and a shift in the C=N stretching frequency are indicative of coordination through the oxygen and nitrogen atoms, respectively.

Palladium(II), with its d8 electron configuration, typically forms four-coordinate, square planar complexes. The synthesis of Pd(II) complexes with 8-hydroxyquinoline derivatives often involves the reaction of a palladium(II) salt, such as K2PdCl4 or palladium(II) acetate, with the ligand. researchgate.netnih.govnih.gov

While specific studies on Pd(II) with 2,3-dichloroquinolin-8-ol are not prevalent, research on analogous compounds provides a strong basis for their expected chemistry. For instance, Pd(II) complexes with other halogenated 8-hydroxyquinolines have been prepared, resulting in compositions such as [PdCl(DMSO)(XQ)] and [Pd(XQ)2], where XQ is the anionic form of the substituted quinolinol ligand. researchgate.net A common synthetic approach yields complexes of the type [Pd(8-QO)(AA)], where 8-QO is the anion of 8-hydroxyquinoline and AA is the anion of an amino acid, resulting in a four-coordinated square planar geometry. nih.gov It is anticipated that 5,7-dichloroquinolin-8-ol would form similar square planar complexes, such as [Pd(Cl2Q)2], where Cl2Q represents the deprotonated 5,7-dichloroquinolin-8-ol ligand.

Table 2: Expected Properties of a Pd(II)-Dichloroquinolin-8-ol Complex

Property Expected Characteristic
Metal Center Palladium(II)
Ligand 5,7-dichloroquinolin-8-ol (anionic form)
Coordination Geometry Square Planar
Typical Stoichiometry 1:2 (Metal:Ligand), e.g., [Pd(C9H4Cl2NO)2]

| Coordination Mode | N,O-bidentate chelation |

Characterization techniques like 1H-NMR, FT-IR, and UV-Vis spectroscopy are crucial for confirming the structure of these complexes. nih.gov

Similar to palladium(II), platinum(II) also favors a four-coordinate, square planar geometry. The synthesis of Pt(II) complexes with 8-hydroxyquinoline derivatives has been explored, often motivated by their potential applications as therapeutic agents. rsc.orgresearchgate.net The standard synthetic method involves reacting K2PtCl4 with the desired ligand. nih.gov

Studies on related ligands suggest that 5,7-dichloroquinolin-8-ol would react with Pt(II) precursors to form stable, square planar complexes. For example, complexes such as [PtCl(8-O-quinoline)(DMSO)] have been synthesized and characterized, demonstrating the viability of forming mixed-ligand platinum complexes with this scaffold. rsc.org It is highly probable that direct reaction with two equivalents of 5,7-dichloroquinolin-8-ol would yield the neutral complex [Pt(Cl2Q)2]. The characterization of such complexes would rely on techniques like 1H NMR, 195Pt NMR, and X-ray crystallography to elucidate their precise structures. nih.gov

Aluminum Complexes (e.g., Tris(5,7-dichloroquinolin-8-olato-N1,O8)aluminium)

The coordination chemistry of aluminum with 8-hydroxyquinoline and its derivatives has been a subject of significant interest, largely driven by the application of the parent complex, Tris(8-hydroxyquinolinato)aluminium (Alq3), in organic light-emitting diodes (OLEDs). rsc.orgnih.gov The introduction of halogen substituents onto the quinoline ring, such as in Tris(5,7-dichloroquinolin-8-olato-N1,O8)aluminium, modifies the electronic properties, stability, and morphology of the resulting complex.

The synthesis of such aluminum complexes typically involves the reaction of a soluble aluminum salt, like aluminum chloride or aluminum isopropoxide, with the halogenated 8-hydroxyquinoline ligand in a suitable solvent. The aluminum ion (Al³⁺) acts as a Lewis acid, coordinating with three deprotonated 5,7-dichloroquinolin-8-ol ligands, which act as bidentate chelating agents through the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. This results in a neutral, six-coordinate octahedral complex. rsc.orgmdpi.com

The structure of these tris-chelates can exist as two geometric isomers: meridional (mer) and facial (fac). The mer isomer is generally thermodynamically more stable, though the two can interconvert in solution. mdpi.com The presence of the electron-withdrawing chlorine atoms at the 5 and 7 positions of the quinoline ring influences the electron density of the ligand, which in turn affects the energy levels of the molecular orbitals and the photophysical properties of the aluminum complex. rsc.org

PropertyDescriptionReference
Complex Type Tris-chelate rsc.org
Coordination Geometry Octahedral mdpi.com
Isomerism Meridional (mer) and Facial (fac) mdpi.com
Ligand 5,7-dichloroquinolin-8-ol rsc.org
Bonding Coordination via quinoline nitrogen and hydroxyl oxygen rsc.org

Zinc(II) (Zn(II)) Complexes (e.g., with halogen derivatives of quinolin-8-ol)

Zinc(II) readily forms stable complexes with halogenated derivatives of quinolin-8-ol. These complexes have been investigated for their potential applications in various fields, including materials science and medicine. The synthesis of these complexes is generally straightforward, often involving the reaction of a zinc(II) salt, such as zinc chloride or zinc acetate, with the desired halogenated quinolin-8-ol ligand in a suitable solvent like methanol (B129727) or ethanol. acs.org

The stoichiometry of the resulting complexes is typically of the form ZnL₂, where L represents the deprotonated quinolin-8-ol ligand. In these complexes, the zinc(II) ion is coordinated by two bidentate ligands. Depending on the reaction conditions and the presence of other coordinating species (like water or solvent molecules), the coordination geometry around the zinc center can vary. For instance, four-coordinate tetrahedral or six-coordinate octahedral geometries are commonly observed. In the case of [Zn(BrQ)₂(H₂O)₂] (where H-BrQ is 5,7-dibromo-8-hydroxyquinoline), the zinc ion is in an octahedral environment with two bidentate ligands and two water molecules. nih.gov

The nature and position of the halogen substituents on the quinoline ring can influence the structural and electronic properties of the resulting zinc complexes.

Complex ExampleLigandCoordination GeometryReference
[Zn₂(ClQ)₄(CH₃OH)₂]5,7-dichloro-8-hydroxyquinolineDistorted Octahedral nih.gov
[Zn(BrQ)₂(H₂O)₂]5,7-dibromo-8-hydroxyquinolineOctahedral nih.gov
[Zn₂(ClIQ)₄]5-chloro-7-iodo-8-hydroxyquinolineDistorted Tetrahedral nih.gov

Solution Stability and Spectroscopic Properties of Dichloroquinolin-8-ol Metal Chelates

The stability of metal chelates in solution is a critical factor for their practical applications. The stability of these complexes is quantified by their formation constants (or stability constants), which describe the equilibrium between the free metal ion and the ligand, and the resulting complex. For metal complexes of 8-hydroxyquinoline and its derivatives, these constants are often determined using potentiometric or spectrophotometric titration methods. nih.govmcmaster.ca

The stability of metal chelates with halogenated 8-hydroxyquinolines is influenced by several factors, including the nature of the metal ion, the basicity of the ligand, and the solvent system. The electron-withdrawing nature of the chloro substituents in 5,7-dichloroquinolin-8-ol decreases the basicity of the nitrogen and oxygen donor atoms compared to the unsubstituted 8-hydroxyquinoline. This generally leads to the formation of less stable complexes. The stability of these complexes in solution is crucial for applications where the complex needs to remain intact under specific conditions. mcmaster.ca

Spectroscopic Properties:

The electronic absorption and emission properties of dichloroquinolin-8-ol metal chelates are of significant interest. The UV-Vis absorption spectra of these complexes typically exhibit bands corresponding to π-π* transitions within the aromatic system of the quinoline ligand. researchgate.net Chelation with a metal ion often leads to a shift in the absorption maxima compared to the free ligand.

Many metal complexes of 8-hydroxyquinoline derivatives are known to be fluorescent. The free 8-hydroxyquinoline ligand itself is weakly fluorescent, but upon chelation with metal ions like aluminum or zinc, a significant enhancement of fluorescence is often observed. researchgate.net This is attributed to the increased rigidity of the molecule upon complexation, which reduces non-radiative decay pathways. The emission color and quantum yield are influenced by both the metal ion and the substituents on the quinoline ring. For instance, halogen substitution can lead to a red-shift in the emission spectrum. elsevierpure.com

PropertyGeneral Observations for Halogenated 8-Hydroxyquinoline Metal ChelatesReference
Solution Stability Stability is dependent on the metal ion and ligand basicity. Electron-withdrawing halogens can decrease complex stability compared to unsubstituted 8-hydroxyquinoline. mcmaster.ca
UV-Vis Absorption Characterized by intraligand π-π* transitions. Metal chelation often causes shifts in absorption bands. researchgate.net
Fluorescence Fluorescence is often enhanced upon complexation with metal ions like Al³⁺ and Zn²⁺. Halogen substituents can cause a red-shift in the emission wavelength. researchgate.netelsevierpure.com

Biological Activity Investigations of Dichloroquinolin 8 Ol Compounds in Vitro and Mechanistic Focus

Anticancer Activity Studies (Cell-Based Models)

Exploration of Proposed Anticancer Mechanisms (e.g., ionophore activity)

The anticancer properties of 8-hydroxyquinoline (B1678124) (8-HQ) derivatives are multifaceted, with ionophore activity being a significant proposed mechanism. Ionophores are molecules that can transport ions across biological membranes, thereby disrupting the delicate ion homeostasis essential for cell survival and function. Altered ion balance in cancer cells has prompted the investigation of various ionophores as potential anticancer agents. nih.gov

Halogenated 8-hydroxyquinolines, such as clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated the ability to act as zinc ionophores. nih.gov This activity is believed to contribute to their anticancer effects by increasing intracellular zinc concentrations, which can lead to the inhibition of enzymes like the proteasome, a key player in cancer cell survival. nih.gov For instance, clioquinol has been shown to inhibit proteasome activity and display preclinical efficacy in leukemia and myeloma. dovepress.com Another analog, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), also exhibits potent anticancer activity, which is enhanced by the presence of copper, suggesting a role for metal-ionophore complexes in its mechanism of action. nih.gov While nitroxoline's activity is enhanced by copper, it does not appear to act as a zinc ionophore, indicating that the anticancer mechanisms of 8-hydroxyquinoline derivatives can be diverse and dependent on their specific substitution patterns. nih.gov

These compounds can induce cancer cell death through various pathways, including the inhibition of NF-kappa B, disruption of lysosomal function, and modulation of the mTOR signaling pathway, all of which can be influenced by changes in intracellular metal ion concentrations. dovepress.com The ability of these compounds to chelate and transport divalent cations is a hallmark of their biological activity. researchgate.net Although direct studies on the ionophore activity of 2,3-dichloroquinolin-8-ol are not extensively detailed in the reviewed literature, the well-documented ionophoretic capabilities of structurally similar halogenated 8-hydroxyquinolines strongly suggest that this is a plausible and important mechanism contributing to its potential anticancer effects.

Structure-Activity Relationships in Anticancer Agents

The anticancer activity of quinoline (B57606) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring system. researchgate.netnih.gov Structure-activity relationship (SAR) studies provide insights into how chemical modifications can enhance cytotoxic effects and selectivity against cancer cells. researchgate.netnih.gov

For 8-hydroxyquinoline derivatives, the presence of halogen atoms is a critical determinant of their biological activity. Halogenation can increase the lipophilicity of the molecule, facilitating its passage across cell membranes. nih.gov For example, cloxyquin, a halogenated 8-hydroxyquinoline, has demonstrated high anti-MRSA activity, which is attributed to properties like mass, polarizability, and van der Waals volume, all influenced by the halogen substituent. nih.gov

In the context of anticancer activity, the substitution pattern on the quinoline core dictates the mechanism of action. For instance, while some derivatives act as ionophores, others may function primarily as enzyme inhibitors or DNA intercalators. nih.govijmphs.com The position of the substituents is also crucial. SAR studies on various quinoline analogs have shown that modifications at different positions can lead to compounds with distinct biological profiles, such as inhibitors of tubulin polymerization or protein kinases. ekb.eg

The following table summarizes the structure-activity relationships for a series of 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium bromides, which are structurally related to quinolines and demonstrate how substitutions impact cytotoxicity.

This data indicates that both the substitution pattern on the N-aromatic ring and the nature of the group at the 8-position significantly influence the cytotoxic activity of these compounds. nih.gov Generally, electron-withdrawing groups on the N-aromatic ring and a methoxy (B1213986) group at the 8-position tend to enhance anticancer activity. nih.gov

Antiviral Activity Research (e.g., for 5,7-dichloroquinolin-8-ol derivatives)

Certain halogenated quinoline derivatives have been investigated for their antiviral properties. For example, novel 2-isopropyl and 2-isobutyl-5,7-dichloro-8-hydroxyquinoline derivatives have been evaluated for their in vitro activity against the dengue virus serotype 2 (DENV2). nih.gov Both of these compounds demonstrated significant inhibitory effects against the virus. nih.gov

The antiviral activity of these compounds appears to be linked to their lipophilicity and the electron-withdrawing nature of the substituents on the anilide ring, with activity increasing with higher lipophilicity. nih.gov The quinoline scaffold itself has shown potential for the development of molecules with a variety of biological activities, including antiviral effects. nih.gov Research on other quinoline derivatives has shown dose-dependent inhibition of dengue virus serotype 2, with some compounds acting at the early stages of the viral infection. nih.gov While specific data on the antiviral activity of this compound is not available, the findings for 5,7-dichloroquinolin-8-ol derivatives suggest that this class of compounds holds promise for the development of new antiviral agents. nih.gov

Enzyme Inhibition Assays (e.g., Cholinesterases)

Quinoline derivatives have been explored as inhibitors of various enzymes, including cholinesterases, which are relevant targets in neurodegenerative diseases like Alzheimer's. nih.govnih.gov A number of quinoline-based compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

For example, a series of quinoline-polyamine conjugates have been shown to have potent cholinesterase inhibitory activity, with IC50 values in the micromolar range. nih.gov The structure-activity relationship for these compounds revealed that the length of the polyamine chain and the linker play important roles in their inhibitory activity. nih.gov Molecular modeling studies have suggested that these compounds can target both the catalytic active site and the peripheral anionic site of cholinesterases. nih.gov

Natural quinoline alkaloids have also been identified as mixed-type inhibitors of both AChE and BChE. nih.gov The following table presents the inhibitory constants (Ki) for some of these natural compounds.

While these specific compounds are not dichloro-derivatives, this research demonstrates the potential of the quinoline scaffold to serve as a basis for the design of potent enzyme inhibitors. The presence of chlorine atoms in this compound would significantly alter its electronic and steric properties, which could in turn influence its enzyme inhibitory activity.

Molecular Interactions with Biological Macromolecules (e.g., DNA binding mechanisms like intercalation)

The interaction of quinoline derivatives with DNA is a well-established mechanism contributing to their biological activities, including their anticancer effects. ijmphs.com One of the primary modes of interaction is intercalation, where the planar quinoline ring system inserts itself between the base pairs of the DNA double helix. biorxiv.orgnih.gov This interaction can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death. ijmphs.com

Studies on various substituted quinolines have shown that the nature and position of the substituents can influence the binding affinity and mode of interaction with DNA. nih.gov For example, some diquinoline compounds have been shown to bisintercalate, meaning both quinoline rings insert into the DNA helix. nih.gov The binding affinity of these compounds for calf thymus DNA has been found to be in the range of (1.2-12) x 10^4 M-1. nih.gov

The interaction of these compounds with DNA can be studied using techniques such as UV-visible spectroscopy and gel electrophoresis. nih.gov Such studies have shown that metal complexes of sulfonamide substituted 8-hydroxyquinoline derivatives can bind to DNA, with the complexes showing higher binding efficacy than the ligands alone. nih.gov This suggests that the chelation of metal ions can enhance the DNA binding properties of these compounds.

Furthermore, some quinoline-based compounds have been found to inhibit DNA methyltransferases by intercalating into the DNA substrate, leading to conformational changes in the enzyme-DNA complex. biorxiv.org This highlights another potential mechanism by which these compounds can exert their biological effects. The planar structure of this compound makes it a likely candidate for DNA intercalation, a mechanism that could contribute significantly to its cytotoxic and other biological activities.

Analytical Methodologies for Dichloroquinolin 8 Ol Quantification and Identification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of dichloroquinolin-8-ol isomers, providing the necessary separation from matrix components and other related substances. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are widely utilized.

Thin Layer Chromatography offers a simple, rapid, and economical method for the simultaneous identification and quantification of dichlorinated quinolin-8-ol compounds. researchgate.net A normal-phase TLC method has been successfully developed for the analysis of 5,7-dichloroquinolin-8-ol, a major component of the antimicrobial agent halquinol. researchgate.netresearchgate.net

The separation is typically performed on silica (B1680970) gel 60 F254 plates, which serve as the stationary phase. researchgate.netlibretexts.org To enhance separation and minimize band tailing, plates may be pre-washed with a solution of disodium (B8443419) ethylenedinitrilotetraacetic acid (Na2EDTA). researchgate.net A specific mobile phase consisting of methanol (B129727), ethyl acetate, iso-propyl alcohol, and ammonia (B1221849) solution in a volumetric ratio of 8:20:1:0.6 has proven effective for resolving the components. researchgate.netresearchgate.net Following development, detection and quantification are achieved through densitometric scanning, with a common detection wavelength set at 247 nm. researchgate.net

This method has demonstrated good linearity for 5,7-dichloroquinolin-8-ol in a concentration range of 300–800 ng per spot and has been shown to be precise for both intraday and intermediate precision assessments. researchgate.netresearchgate.net

Table 1: TLC Method Parameters for 5,7-dichloroquinolin-8-ol Analysis
ParameterDescriptionReference
Stationary Phase Silica gel 60 TLC plates (pre-washed with Na2EDTA solution) researchgate.net
Mobile Phase Methanol-ethyl acetate-iso-propyl alcohol-ammonia [8:20:1:0.6 (v/v/v/v)] researchgate.netresearchgate.net
Detection Densitometric scanning at 247 nm researchgate.net
Retention Factor (Rf) 0.44 for 5,7-dichloroquinolin-8-ol researchgate.net
Linearity Range 300-800 ng/spot researchgate.netresearchgate.net

High-Performance Liquid Chromatography is a more powerful and widely used technique for the quantitative analysis of dichloroquinolin-8-ol isomers, offering superior resolution, sensitivity, and automation capabilities. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. researchgate.net

These methods typically employ a C18 column (also known as an octadecyl-silica or ODS column) as the stationary phase, which separates compounds based on their hydrophobicity. biovanix.compharmaguideline.comglsciencesinc.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. eurasianjournals.com To improve peak shape and resolution, additives like o-phosphoric acid or formic acid are often included in the aqueous component. eurasianjournals.comsci-hub.ru In some methods, a chelating agent like sodium EDTA is added to the mobile phase. eurasianjournals.com Detection is most commonly performed using a UV detector at wavelengths around 254 nm. eurasianjournals.com

Validated HPLC methods have shown excellent linearity over specific concentration ranges, for instance, 33–77 µg/mL for 5,7-dichloroquinolin-8-ol, making them suitable for routine quality control of pharmaceutical dosage forms. researchgate.netresearchgate.net

Table 2: Example of RP-HPLC Method Parameters for Halquinol Analysis
ParameterDescriptionReference
Column Purospher™ RP-C18 (250 mm x 4.0 mm, 5μm) eurasianjournals.com
Mobile Phase Water (containing 0.01% Sodium EDTA and 0.1% o-phosphoric acid) and Acetonitrile (50:50 v/v) eurasianjournals.com
Flow Rate 1.0 mL/min eurasianjournals.com
Column Temperature 40 °C eurasianjournals.com
Detector UV at 254 nm eurasianjournals.com
Linearity Range 33-77 µg/mL (for 5,7-dichloroquinolin-8-ol) researchgate.netresearchgate.net

Mass Spectrometry-Based Detection

Mass spectrometry (MS), particularly when coupled with liquid chromatography, provides unparalleled sensitivity and selectivity for the analysis of chemical compounds, making it the method of choice for trace-level detection.

For the determination of trace amounts of dichloroquinolin-8-ol residues in complex matrices such as animal-derived food products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique. sci-hub.runih.gov This method combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of a triple quadrupole mass spectrometer. nih.govfao.org

The chromatographic separation is typically achieved using an RP-C18 column with a gradient elution of a mobile phase, such as acetonitrile and water containing formic acid. sci-hub.runih.gov The mass spectrometer is usually operated with an electrospray ionization (ESI) source in the positive ion mode. nih.gov Quantification is performed using Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion to product ion transition, providing a very high degree of specificity and reducing matrix interference. nih.gov

The sensitivity of LC-MS/MS methods is exceptional, with limits of detection (LOD) and quantification (LOQ) often falling in the low microgram per kilogram (µg/kg) range. For example, a validated method for 5,7-dichloroquinolin-8-ol in various food matrices reported an LOD of 3 µg/kg and an LOQ of 5 µg/kg, demonstrating its suitability for regulatory monitoring of food safety. sci-hub.ru

Table 3: LC-MS/MS Method Parameters for Trace Analysis of 5,7-dichloroquinolin-8-ol
ParameterDescriptionReference
Chromatography Agilent Eclipse XDB-C18 reversed-phase column sci-hub.runih.gov
Mobile Phase 0.05% formic acid in distilled water and acetonitrile sci-hub.runih.gov
Ionization Electrospray Ionization (ESI), Positive Mode nih.gov
Detection Triple Quadrupole MS using Multiple Reaction Monitoring (MRM) nih.gov
Application Trace residue analysis in porcine muscle, egg, milk, eel, flatfish, shrimp sci-hub.runih.gov
Limit of Detection (LOD) 3 µg/kg sci-hub.ru
Limit of Quantitation (LOQ) 5 µg/kg sci-hub.ru

Spectrophotometric and Spectrofluorimetric Assays

Spectroscopic methods offer simpler and often faster alternatives to chromatography for the quantification of dichloroquinolin-8-ol, particularly in less complex samples like bulk drug materials or pharmaceutical pre-mixes.

UV-Visible spectrophotometry has been used for the determination of halquinol. rsc.org One approach involves the formation of a colored metal chelate. For instance, halquinol reacts with iron(III) chloride in a chloroform (B151607) solution to produce a distinct green-colored complex, the absorbance of which can be measured at 685 nm for quantification. rsc.org Direct UV spectrophotometry has also been employed for assaying the compound in medicated feeds. rsc.orgrsc.org

While specific spectrofluorimetric methods for 2,3-dichloroquinolin-8-ol are not widely reported, the inherent fluorescence of the 8-hydroxyquinoline (B1678124) scaffold suggests the high potential of this technique. A highly sensitive spectrofluorimetric method has been developed for the related compound 5,7-diiodoquinolin-8-ol. dergipark.org.trresearchgate.netdergipark.org.tr This method relies on measuring the native fluorescence of the molecule in an aqueous solvent. For the diiodo-analogue, optimal fluorescence intensity is observed at an emission wavelength (λem) of 495 nm following excitation (λex) at 250 nm. dergipark.org.trresearchgate.net Such methods are known for their high sensitivity, with linearity often achieved at the nanogram per milliliter (ng/mL) level, making them suitable for analysis in biological fluids like human plasma. dergipark.org.trdergipark.org.tr The applicability of a similar approach to dichloro-isomers is highly probable, given their structural similarity.

Table 4: Spectroscopic Method Examples for 8-Hydroxyquinoline Derivatives
TechniqueAnalyte ExamplePrincipleWavelengthReference
UV-Vis Spectrophotometry Halquinol (containing 5,7-dichloroquinolin-8-ol)Formation of green chelate with Iron(III) chloride685 nm rsc.org
Spectrofluorimetry 5,7-diiodoquinolin-8-olNative fluorescence in waterλex = 250 nm, λem = 495 nm dergipark.org.trresearchgate.net

Emerging Research Areas and Potential Non Clinical Applications

Development of Dichloroquinolin-8-ol as Materials for Optoelectronics (e.g., Organic Light-Emitting Diodes)

There is currently a notable absence of published research specifically investigating the potential of 2,3-dichloroquinolin-8-ol as a material for optoelectronic applications, including its use in Organic Light-Emitting Diodes (OLEDs). The photoluminescent and electroluminescent properties of this particular compound have not been characterized in available scientific literature. While other quinoline (B57606) derivatives, such as tris(8-hydroxyquinoline)aluminum (Alq3), are well-established materials in OLED technology, analogous data for this compound is not available.

Catalytic Applications of Dichloroquinolin-8-ol-derived Complexes

Detailed studies on the catalytic applications of metal complexes derived from this compound are not present in the current body of scientific literature. The synthesis of such complexes and the evaluation of their catalytic activity in chemical transformations have not been reported. Research into the catalytic potential of transition metal complexes often involves the exploration of various ligand systems, and while quinoline-based ligands have been investigated, specific data on complexes of this compound is not available.

Role as Intermediate in Chemical Synthesis

The role of this compound as an intermediate in chemical synthesis is not well-documented in publicly accessible research. While various quinoline derivatives serve as important building blocks in the synthesis of pharmaceuticals and other complex organic molecules, specific examples of synthetic pathways that utilize this compound as a key intermediate have not been detailed in the literature. General synthetic routes involving other dichloroquinoline isomers have been described, but information pertaining to the 2,3-dichloro-8-ol isomer is scarce.

Q & A

[Basic] What synthetic methodologies are recommended for preparing 2,3-Dichloroquinolin-8-ol, and how can reaction parameters be optimized?

The synthesis typically involves chlorination of 8-hydroxyquinoline derivatives or condensation reactions using intermediates like ethyl-4,6-dichloro-quinoline-3-carboxylate. Key parameters include:

  • Catalyst selection : Triethylamine is often used to facilitate reactions, as seen in pyrazoloquinoline syntheses .
  • Solvent and temperature : Xylenes or high-boiling solvents under reflux improve yield and regioselectivity .
  • Purification : Column chromatography or recrystallization ensures purity, with yields up to 71% reported under optimized conditions . For industrial-scale synthesis, ring chlorination of 8-hydroxyquinoline is common, though product mixtures (e.g., 70% dichloro derivatives) require further separation .

[Basic] Which analytical techniques are most reliable for structural confirmation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra provide detailed structural confirmation, with characteristic shifts for chlorine-substituted quinoline rings (e.g., δ 8.72 ppm for aromatic protons) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% can be validated using reverse-phase HPLC with UV detection .
  • Elemental analysis and HRMS : Confirm molecular formula and isotopic patterns, particularly for halogenated compounds .

[Basic] What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, protective eyewear, and lab coats are mandatory to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as chlorinated quinolines may release toxic vapors .
  • Waste disposal : Segregate halogenated waste and collaborate with certified agencies for incineration or chemical neutralization .

[Advanced] How can researchers address contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

  • Cross-validation : Compare data across multiple techniques (e.g., IR, UV-Vis) and solvents (DMSO vs. CDCl3) to identify solvent-induced shifts .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts, helping resolve discrepancies between experimental and theoretical values .
  • Collaborative verification : Share raw data via open repositories (where ethically permissible) to enable peer validation .

[Advanced] What strategies are effective for elucidating the coordination chemistry of this compound with transition metals?

  • Spectroscopic studies : UV-Vis titration and cyclic voltammetry can identify metal-ligand binding stoichiometry and redox behavior, as demonstrated for cobalt-phthalocyanine complexes .
  • X-ray crystallography : Resolve crystal structures to confirm coordination modes (e.g., monodentate vs. bidentate binding) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability of metal complexes to infer ligand robustness under varying conditions .

[Advanced] How can researchers systematically evaluate potential off-target effects of this compound in pharmacological studies?

  • In vitro profiling : Screen against panels of receptors/enzymes (e.g., kinase assays) to identify unintended interactions .
  • Molecular docking : Use software like AutoDock to predict binding affinities to non-target proteins, leveraging structural analogs (e.g., 5-chloroquinolin-8-ol derivatives) .
  • Comparative toxicology : Benchmark against structurally related compounds (e.g., 8-hydroxyquinoline) to assess toxicity trends .

[Advanced] What methodologies are recommended for resolving contradictions in biological activity data across studies?

  • Meta-analysis : Pool data from multiple studies using standardized metrics (e.g., IC50 values) to identify outliers or assay-specific biases .
  • Dose-response reevaluation : Test compounds under consistent experimental conditions (e.g., pH, solvent) to minimize variability .
  • Mechanistic studies : Use knock-out models or isotopic labeling to isolate specific pathways influenced by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.